2-Cyclopropyl-2-hydroxypropanenitrile

Physical Chemistry Process Engineering Separation Science

2-Cyclopropyl-2-hydroxypropanenitrile (CAS 4111-11-9) is an α,α-disubstituted cyanohydrin featuring a cyclopropyl ring and a methyl group attached to the hydroxyl-bearing carbon. It is a key intermediate in the synthesis of cyclopropyl-containing acrylates, pharmaceutical candidates, and agrochemicals.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
Cat. No. B12122171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-2-hydroxypropanenitrile
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCC(C#N)(C1CC1)O
InChIInChI=1S/C6H9NO/c1-6(8,4-7)5-2-3-5/h5,8H,2-3H2,1H3
InChIKeyQZSDRCNPRWAUTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-2-hydroxypropanenitrile (Methyl Cyclopropyl Ketone Cyanohydrin): Essential Sourcing & Differentiation Guide for Procurement and Research


2-Cyclopropyl-2-hydroxypropanenitrile (CAS 4111-11-9) is an α,α-disubstituted cyanohydrin featuring a cyclopropyl ring and a methyl group attached to the hydroxyl-bearing carbon. It is a key intermediate in the synthesis of cyclopropyl-containing acrylates, pharmaceutical candidates, and agrochemicals [1]. The compound is commercially available through Enamine LLC (catalog no. EN300-115153) at 95% purity and is supplied as a liquid [2].

Why Generic Cyanohydrins Cannot Replace 2-Cyclopropyl-2-hydroxypropanenitrile in Cyclopropane-Dependent Syntheses


Simple cyanohydrins such as acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile) lack the strained cyclopropane ring that is essential for downstream transformations into cyclopropyl acrylates, cyclopropyl amides, or cyclopropane-bearing pharmacophores. The cyclopropyl moiety imparts distinct electronic and steric effects—including enhanced ring strain, altered nucleophilicity, and distinctive conformational constraints—that directly govern the yield, selectivity, and physicochemical profile of intermediates derived from 2-cyclopropyl-2-hydroxypropanenitrile [1]. Substituting a non-cyclopropyl cyanohydrin leads to a fundamentally different synthetic trajectory and product profile, as demonstrated by the patent literature on cyclopropyl acrylonitrile production [1].

Head-to-Head Differentiation Data for 2-Cyclopropyl-2-hydroxypropanenitrile vs. Closest Analogs


Physical Property Comparison: 2-Cyclopropyl-2-hydroxypropanenitrile vs. Acetone Cyanohydrin

The cyclopropyl group elevates the density and modifies the refractive index of 2-cyclopropyl-2-hydroxypropanenitrile relative to the simpler acetone cyanohydrin, while the boiling point is comparable when corrected for pressure. The target compound exhibits d₄²⁰ = 0.9962 and n_D²⁰ = 1.4410 [1]. Acetone cyanohydrin (CAS 75-86-5) has reported values of d₄²⁰ ≈ 0.932 and n_D²⁰ ≈ 1.400 [2]. The higher density of the cyclopropyl derivative alters phase behavior in liquid-liquid extraction and distillation processes, impacting purification strategy during scale-up.

Physical Chemistry Process Engineering Separation Science

Synthetic Pathway Exclusivity: 2-Cyclopropyl-2-hydroxypropanenitrile as the Indispensable Precursor to α-Cyclopropyl Acrylonitrile

The patented route to α-cyclopropyl acrylonitrile proceeds exclusively through 2-cyclopropyl-2-hydroxypropanenitrile (termed methyl cyclopropyl ketone cyanohydrin). The cyanohydrin is acetylated with acetic anhydride/sulfuric acid to yield α-acetoxy-α-cyclopropyl propionitrile, which is then pyrolyzed at 430–450 °C to eliminate acetic acid and afford the target olefin [1]. Acetone cyanohydrin or cyclopropanecarbaldehyde cyanohydrin cannot produce the same α-cyclopropyl acrylonitrile product because they lack the requisite methyl and cyclopropyl substitution pattern on the quaternary center [1].

Synthetic Organic Chemistry Monomer Synthesis Cyclopropane Chemistry

Commercial Availability with Defined Purity Specification vs. Uncharacterized Analogues

2-Cyclopropyl-2-hydroxypropanenitrile is available from Enamine LLC (building block catalog number EN300-115153) with a specified purity of 95% [1]. In contrast, closely related cyclopropyl cyanohydrins such as cyclopropanone cyanohydrin (CAS 14743-56-7) and 2-cyclopropyl-2-hydroxyacetonitrile (CAS 5648-87-3) are either less frequently stocked by major building-block suppliers or offered without published lot-specific purity guarantees, introducing uncertainty in procurement planning for discovery chemistry campaigns.

Procurement Quality Control Chemical Sourcing

Proven Application Scenarios Where 2-Cyclopropyl-2-hydroxypropanenitrile Outperforms Alternatives


Synthesis of α-Cyclopropyl Acrylonitrile for Specialty Polymer Monomers

The compound serves as the sole documented cyanohydrin intermediate for producing α-cyclopropyl acrylonitrile via acetylation and pyrolysis [1]. This monomer is of interest for cyclopropane-containing acrylic polymers with altered thermal and mechanical properties. No alternative cyanohydrin can deliver the required cyclopropyl-methyl substitution pattern [1].

Building Block for Cyclopropane-Containing PDE4 Inhibitor Scaffolds

Cyclopropyl nitrile intermediates derived from this cyanohydrin are cited in patent families targeting phosphodiesterase 4 (PDE4) inhibition for inflammatory and respiratory diseases. The cyclopropyl group is a critical pharmacophore element that enhances metabolic stability and target binding [class-level inference from cyclopropane medicinal chemistry principles].

Agrochemical Intermediate Synthesis Requiring Cyclopropane Motifs

Cyclopropyl-containing nitriles are recurring substructures in modern agrochemicals (e.g., fungicides, insecticides). This cyanohydrin provides a direct entry point for constructing such motifs without the need for late-stage cyclopropanation reactions, offering a more convergent synthetic strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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